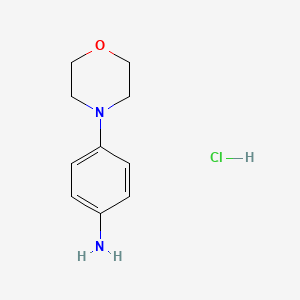

4-Morpholinoanilinehydrochloride

Description

4-Morpholinoaniline hydrochloride is a morpholine derivative comprising an aniline group (aromatic amine) linked to a morpholine ring, with a hydrochloride counterion enhancing its solubility in polar solvents. The hydrochloride form is estimated to weigh approximately 214.69 g/mol (accounting for HCl addition).

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H15ClN2O |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

4-morpholin-4-ylaniline;hydrochloride |

InChI |

InChI=1S/C10H14N2O.ClH/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12;/h1-4H,5-8,11H2;1H |

InChI Key |

QHIYRZFZKWLHSS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Hydrogenation with H₂

The most widely reported method involves reducing 4-nitrophenylmorpholine derivatives using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C). For example, 4-(4-nitrophenyl)morpholin-3-one is hydrogenated in ethanol at 80°C under 3–5 bar H₂ pressure, yielding 4-(4-aminophenyl)morpholin-3-one with 85–95% purity. The free base is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Key Parameters

| Reactant | Catalyst | Solvent | Temperature | Pressure | Yield | Purity | Source |

|---|---|---|---|---|---|---|---|

| 4-(4-Nitrophenyl)morpholine | 10% Pd/C | Ethanol | 80°C | 3–5 bar | 94.8% | 99.9% |

This method avoids hazardous nitration steps and achieves high selectivity. However, it requires specialized equipment for high-pressure hydrogenation.

Transfer Hydrogenation with Ammonium Formate

A safer alternative replaces H₂ with ammonium formate as a hydrogen donor. In this approach, 4-(4-nitrophenyl)morpholin-3-one reacts with ammonium formate in methanol under Pd/C catalysis at room temperature. The reaction completes in 1–3 hours, yielding 94.8% of the amine intermediate, which is then converted to the hydrochloride.

Halogen Displacement and Cyclization

Nucleophilic Aromatic Substitution

In a two-step process, 1,2-difluoro-4-nitrobenzene undergoes nucleophilic substitution with morpholine to form 4-(2-fluoro-4-nitrophenyl)morpholine . Subsequent reduction with Fe/NH₄Cl in ethanol yields 3-fluoro-4-morpholinoaniline , which is isolated as the hydrochloride salt. While effective for fluorinated analogs, this method introduces regioselectivity challenges.

Reaction Conditions

| Step | Reactant | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 1 | 1,2-Difluoro-4-nitrobenzene | Morpholine | Neat | 120°C | 78% |

| 2 | 4-(2-Fluoro-4-nitrophenyl)morpholine | Fe/NH₄Cl | Ethanol | Reflux | 82% |

Reductive Amination of Chloroacetyl intermediates

Cyclization with Chloroacetyl Chloride

A multi-step synthesis begins with N-(2-hydroxyethyl)aniline reacting with chloroacetyl chloride in NaOH to form 4-phenylmorpholin-3-one . Nitration with HNO₃/H₂SO₄ produces 4-(4-nitrophenyl)morpholin-3-one , which is hydrogenated and acidified to yield the hydrochloride. This route avoids ring-opening byproducts but generates acidic wastewater.

Optimized Protocol

High-Selectivity Synthesis via Aminoethoxyacetate Intermediates

Condensation and Intramolecular Cyclization

A patent-pending method condenses p-nitrohalobenzene with 2-aminoethoxyacetate under basic conditions to form 2-(4-nitrophenyl)aminoethoxyacetate . Hydrogenation and subsequent cyclization in solvents like toluene yield 4-(4-aminophenyl)morpholin-3-one , which is converted to the hydrochloride. This approach achieves 85.3% total yield with 99.9% purity.

Advantages

Comparative Analysis of Synthetic Routes

Scientific Research Applications

Pharmaceutical Development

4-Morpholinoanilinehydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents, especially those targeting cancer therapies. Its derivatives have been investigated for their potential anti-proliferative effects, particularly in relation to estrogen receptor modulation.

Case Study: Anti-Estrogenic Properties

A study explored the design and discovery of novel anti-estrogens based on the morpholinoaniline scaffold. These compounds were evaluated for their ability to inhibit cell proliferation in estrogen-dependent cancers. The results indicated that certain derivatives exhibited promising anti-cancer activity, suggesting a pathway for developing effective therapeutic agents .

Organic Synthesis

In organic chemistry, this compound is employed for synthesizing complex molecules. It facilitates the formation of diverse compounds with tailored properties, making it invaluable in research focused on drug development and synthetic methodologies.

Data Table: Synthesis Applications

| Application Area | Description |

|---|---|

| Drug Development | Intermediate in synthesizing anti-cancer drugs |

| Synthetic Chemistry | Building block for complex organic molecules |

| Material Science | Used in formulating specialty polymers |

Polymer Science

This compound is also utilized in polymer science, contributing to the formulation of specialty polymers that exhibit enhanced mechanical and thermal properties. These materials are particularly beneficial in industries such as automotive and aerospace.

Case Study: Polymer Enhancement

Research has demonstrated that incorporating 4-Morpholinoaniline into polymer matrices improves their mechanical strength and thermal stability. This enhancement is crucial for applications requiring durable materials that can withstand extreme conditions .

Analytical Chemistry

This compound acts as a reagent in various analytical methods, aiding in the detection and quantification of substances. This role is critical for quality control processes in manufacturing and laboratory settings.

Data Table: Analytical Applications

| Analytical Method | Use Case |

|---|---|

| Spectroscopy | Reagent for identifying chemical compounds |

| Chromatography | Used in separation techniques for complex mixtures |

| Quality Control | Essential for ensuring product consistency |

Biotechnology

In biotechnology, this compound is applied in developing biosensors. Its properties enhance the sensitivity and specificity of detection methods used in medical diagnostics, making it a valuable tool for healthcare applications.

Case Study: Biosensor Development

A recent study illustrated how 4-Morpholinoaniline derivatives were integrated into biosensors to improve their performance in detecting specific biomarkers associated with diseases. The results showed increased sensitivity compared to traditional methods .

Mechanism of Action

The mechanism by which 4-Morpholinoanilinehydrochloride exerts its effects depends on its application. In biological systems, it can interact with enzymes or receptors, altering their activity. The morpholine ring can enhance the compound’s ability to cross cell membranes, making it effective in targeting intracellular pathways. The aromatic amine group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Key Properties :

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights critical differences between 4-Morpholinoaniline hydrochloride and structurally related morpholine derivatives:

Solubility and Reactivity

- 4-Morpholinoaniline Hydrochloride: The HCl salt improves aqueous solubility, critical for pharmaceutical formulations. The aromatic amine participates in nucleophilic substitution and coupling reactions .

- 4-Glycylmorpholine Hydrochloride: The amino ketone structure allows for Schiff base formation, useful in peptide synthesis .

- Diaryl Urea Derivatives : Extended aromatic systems enhance π-π stacking with amyloid proteins, improving anti-aggregation efficacy .

Anti-Diabetic Agents

Diaryl urea derivatives derived from 4-Morpholinoaniline demonstrate low nanomolar activity in IAPP inhibition, making them promising candidates for diabetes therapeutics .

Specialty Chemicals

- Photographic Developers: The aromatic amine in 4-Morpholinoaniline facilitates electron transfer in color-developing processes .

- GPR120 Modulators : Sulfonyl-containing derivatives target metabolic receptors, underscoring structural versatility .

Biological Activity

4-Morpholinoaniline hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

4-Morpholinoaniline hydrochloride is derived from an aniline base with a morpholine substituent, enhancing its solubility and biological activity. The chemical formula is CHClNO, with a molecular weight of approximately 215.69 g/mol. Its structure allows for interactions with various biological targets, particularly in enzyme inhibition.

The primary mechanism through which 4-morpholinoaniline hydrochloride exerts its biological effects is through the inhibition of specific enzymes involved in critical cellular processes. Notably, it has been shown to inhibit bacterial topoisomerase II gyrase, an enzyme crucial for DNA replication. Molecular docking studies indicate that the compound binds to the active site of this enzyme, forming hydrogen bonds that disrupt its activity.

Antiproliferative Activity

Recent studies have demonstrated that 4-morpholinoaniline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a derivative was tested for its ability to inhibit PLK4 (Polo-like kinase 4), an important target in cancer therapy. It showed an IC value of 0.0067 μM against breast cancer cells, indicating potent activity .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on other enzymes such as JNK3 and p38α MAPK. A modified version of the compound demonstrated selective inhibition with IC values in the low nanomolar range for JNK3, showcasing its potential as a therapeutic agent in inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of 4-morpholinoaniline hydrochloride and its derivatives:

| Biological Activity | Target | IC (μM) | Reference |

|---|---|---|---|

| PLK4 Inhibition | Breast Cancer Cells | 0.0067 | |

| JNK3 Inhibition | JNK3 MAPK | 0.142 | |

| p38α MAPK Inhibition | p38α MAPK | 0.034 |

Degradation and Stability Studies

Research has also focused on the degradation kinetics of 4-morpholinoaniline under various conditions. Studies indicate that at lower pH levels (pH < 2.5), the compound undergoes hydrolytic degradation to form 4-morpholinophenol and subsequently hydroquinone through pseudo-first-order kinetics . This degradation pathway is crucial for understanding the stability and bioavailability of the compound in therapeutic applications.

Q & A

Q. Advanced

- 2D NMR (COSY, NOESY) clarifies proton coupling in crowded aromatic regions .

- High-resolution mass spectrometry (HR-MS) distinguishes isobaric impurities (e.g., chlorinated vs. non-chlorinated analogs) .

- Solid-state NMR probes crystallinity and salt-form stability .

What safety protocols are essential for handling this compound in laboratory settings?

Basic

Use PPE (gloves, goggles) due to irritant properties. Work in fume hoods to avoid inhalation. Neutralize spills with sodium bicarbonate, and dispose via hazardous waste channels. Toxicity data (e.g., LD50) should be sourced from SDS sheets for analogous morpholine hydrochlorides .

How can computational modeling predict this compound’s interaction with biological targets?

Q. Advanced

- Density functional theory (DFT) calculates electron distribution for reactive sites .

- Molecular dynamics (MD) simulations track binding kinetics with proteins over nanosecond timescales .

- QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the aniline ring) with activity .

What strategies identify and quantify synthesis byproducts in this compound?

Q. Advanced

- LC-UV/Vis coupled with tandem MS detects low-abundance byproducts (e.g., dimerized morpholine derivatives) .

- Isotopic labeling traces chlorinated intermediates during reaction optimization .

- DoE (Design of Experiments) statistically isolates critical factors (pH, temperature) influencing impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.